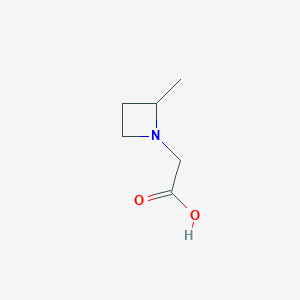

2-(2-Methylazetidin-1-yl)acetic acid

Description

Significance of Azetidine (B1206935) Ring Systems in Modern Chemical Research

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a crucial scaffold in organic synthesis and medicinal chemistry. rsc.orgrsc.org Historically considered challenging to synthesize, recent advancements have made these structures more accessible, leading to a surge in their investigation. nih.govsciencedaily.com

The chemical behavior of azetidines is largely dictated by their considerable ring strain, approximately 25.4 kcal/mol. rsc.org This value positions them between the less stable, highly reactive aziridines and the more stable, unreactive pyrrolidines, affording them a unique combination of stability for handling and latent reactivity that can be triggered under specific conditions. rsc.orgrsc.org

In medicinal chemistry, the azetidine ring is considered a "privileged motif." rsc.org Its rigid structure helps to limit the conformational flexibility of a molecule. enamine.net This pre-defined spatial orientation can reduce the entropic penalty of binding to a biological target, potentially leading to higher affinity and more potent drug candidates. enamine.net Consequently, the azetidine scaffold is present in numerous bioactive molecules and approved pharmaceuticals. rsc.orglifechemicals.com

Table 1: Examples of Bioactive Compounds Containing an Azetidine Ring

| Compound | Therapeutic Class | Role of Azetidine Ring |

|---|---|---|

| Azelnidipine | Antihypertensive | A key component of this calcium channel blocker. enamine.net |

| Cobimetinib | Anticancer | A mitogen-activated protein kinase inhibitor. rsc.org |

| Ximelagatran | Anticoagulant | An oral anticoagulant medication. rsc.org |

| Ezetimibe | Cholesterol-lowering | Contains a monocyclic azetidine-2-one moiety. lifechemicals.com |

Furthermore, azetidines are valuable building blocks in the development of treatments for neurological disorders such as Parkinson's disease and Tourette's syndrome. sciencedaily.com Natural products like azetidine-2-carboxylic acid, a toxic analogue of proline, also highlight the biological relevance of this ring system. wikipedia.org

Role of Substituted Acetic Acid Derivatives in Synthetic Chemistry and Bioorganic Systems

Substituted acetic acid derivatives are compounds formed by modifying the carboxyl functional group of acetic acid (CH₃COOH). youtube.com This class of molecules is fundamental to both synthetic and biological chemistry.

In synthetic chemistry, these derivatives serve as versatile building blocks for constructing more complex molecules. youtube.comsinotec.ae The modification of the hydroxyl part of the carboxyl group leads to various functional groups, each with distinct reactivity and applications. youtube.com

Table 2: Common Acetic Acid Derivatives and Their Roles

| Derivative Type | General Formula | Significance |

|---|---|---|

| Esters | CH₃COOR | Widely used as solvents and in the synthesis of flavorings and fragrances. youtube.comsinotec.ae |

| Acyl Chlorides | CH₃COCl | Highly reactive intermediates used to introduce the acetyl group into other molecules. youtube.com |

| Amides | CH₃CONH₂ | Play a critical role in biochemistry (peptide bonds) and material science. youtube.comfiveable.me |

| Anhydrides | (CH₃CO)₂O | Important reagents in acetylation reactions, such as the synthesis of aspirin. youtube.comsinotec.ae |

Methods like the malonic ester synthesis provide a powerful route to α,α-disubstituted acetic acids, further expanding their utility in organic synthesis. rsc.orgrsc.org

In bioorganic systems, the acetyl group, derived from acetic acid, is of central importance. Acetyl coenzyme A (acetyl-CoA) is a key intermediate in the metabolism of carbohydrates and lipids. youtube.com Furthermore, amino acids, the building blocks of proteins, are essentially substituted acetic acids. The peptide bond that links them is an amide linkage, underscoring the vital role of this chemical functionality in life. fiveable.me Their role extends to the development of modern therapeutics, where they serve as platforms for creating enzyme inhibitors and other bioactive agents. rsc.orgnih.gov

Historical Development and Contemporary Relevance of Azetidine-Containing Acetic Acid Derivatives in Scientific Literature

The convergence of azetidine and acetic acid functionalities into a single molecular entity has created a class of compounds with significant contemporary interest in medicinal chemistry. While the synthesis of azetidines was once a significant hurdle, modern synthetic methodologies have enabled the creation of diverse libraries of azetidine-containing building blocks for drug discovery. nih.govenamine.net

Early work on natural products like azetidine-2-carboxylic acid and the development of β-lactam (azetidin-2-one) antibiotics established the biological importance of the azetidine core. lifechemicals.comwikipedia.org Contemporary research has built upon this foundation, exploring more complex derivatives like azetidine-containing acetic acids.

These compounds are often designed as conformationally constrained analogues of endogenous molecules. For example, by incorporating the rigid azetidine ring, researchers can create novel structures that mimic neurotransmitters or other signaling molecules with greater specificity. A key area of investigation is their use as inhibitors of GABA uptake. nih.gov A 2010 study in the European Journal of Medicinal Chemistry detailed the synthesis and evaluation of azetidine derivatives as GABA uptake inhibitors. The research found that azetidin-2-ylacetic acid derivatives bearing specific lipophilic side chains, such as a 4,4-diphenylbutenyl moiety, exhibited high potency at the GAT-1 transporter, with IC₅₀ values in the low micromolar range. nih.gov Similarly, other studies have prepared libraries of 3-aryl-3-azetidinyl acetic acid esters to investigate their neuroprotective activities. researchgate.net

The contemporary relevance of these compounds lies in their potential to yield novel therapeutics. The acetic acid portion provides a crucial handle for biological interaction and further chemical modification, while the azetidine ring imparts valuable structural constraints. This combination makes azetidine-containing acetic acid derivatives, including 2-(2-Methylazetidin-1-yl)acetic acid, a promising and actively researched area in modern medicinal and bioorganic chemistry. rsc.orgnih.gov

Structure

3D Structure

Properties

Molecular Formula |

C6H11NO2 |

|---|---|

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-(2-methylazetidin-1-yl)acetic acid |

InChI |

InChI=1S/C6H11NO2/c1-5-2-3-7(5)4-6(8)9/h5H,2-4H2,1H3,(H,8,9) |

InChI Key |

PTROXXWETMHPMG-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCN1CC(=O)O |

Origin of Product |

United States |

Synthesis and Stereoselective Production of 2 2 Methylazetidin 1 Yl Acetic Acid

Classical Synthetic Methodologies for the Azetidine (B1206935) Core Precursors

The primary precursor for the title compound is 2-methylazetidine (B154968). nih.gov The construction of the azetidine ring is synthetically challenging due to its inherent ring strain. clockss.orgrsc.org Classical methods for synthesizing the azetidine core generally rely on intramolecular cyclization reactions.

One of the most established routes involves the ring closure of γ-aminoalcohols or their derivatives. clockss.org For instance, (S)-2-methylazetidine can be prepared from (R)-(-)-1,3-butanediol. This process involves the mesylation of the diol to create a bis-mesylated intermediate. Subsequent treatment with a primary amine, such as benzylamine, induces cyclization to form the N-benzyl-2-methylazetidine, which can then be deprotected via hydrogenolysis to yield the final (S)-2-methylazetidine. rsc.org

Another common classical approach is the intramolecular cyclization of γ-haloamines. clockss.org This strategy involves the displacement of a halide on the γ-carbon by the nitrogen atom. For example, N-alkyl-4-chloro-1,1,1-trifluorobutan-2-amines can be cyclized in the presence of a strong base like lithium hexamethyldisilazide (LiHMDS) to form 1-alkyl-2-(trifluoromethyl)azetidines. rsc.org A similar principle is applied in the synthesis of various 1,3-disubstituted azetidines, where primary amines are alkylated with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org These methods highlight the versatility of intramolecular nucleophilic substitution for forming the strained azetidine ring.

The table below summarizes classical methods for preparing the 2-methylazetidine precursor.

| Starting Material | Key Reagents | Product | Overall Yield | Ref. |

| (R)-(-)-1,3-Butanediol | 1. MsCl, Et₃N; 2. Benzylamine | N-Benzyl-(S)-2-methylazetidine | 53% | rsc.org |

| (R)-1,3-Butanediol | 1. Tf₂O, Hunig's base; 2. Benzhydrylamine | N-Benzhydryl-(S)-2-methylazetidine | 78% | acs.org |

| 2-Methylpropenal | 1. Br₂, TiCl₄, Et₃N; 2. 4-Methylbenzylamine; 3. NaBH₄, MeOH | 3-Methoxy-3-methyl-1-(4-methylbenzyl)azetidine | - | ugent.be |

Targeted Synthesis of the 2-(2-Methylazetidin-1-yl)acetic acid Framework

The construction of the final molecule requires the formation of the 2-methylazetidine ring followed by or concurrent with the attachment of the acetic acid group at the nitrogen atom.

Modern synthetic chemistry offers a diverse toolkit for constructing the azetidine ring beyond classical cyclizations. magtech.com.cn These strategies provide access to a wide range of substituted azetidines.

Cyclization: Intramolecular cyclization remains a cornerstone of azetidine synthesis. clockss.org This can be achieved through various bond-forming strategies:

C-N Bond Formation: This is the most common approach, typically involving the intramolecular nucleophilic substitution of a leaving group by an amine. clockss.orgmagtech.com.cn Palladium-catalyzed intramolecular C-H amination has emerged as a powerful method, allowing for the synthesis of azetidines from picolinamide-protected amines. rsc.orgorganic-chemistry.org Another innovative approach is the copper-catalyzed photochemical radical 4-exo-dig cyclization of ynamides, which proceeds with high regioselectivity. nih.gov

C-C Bond Formation: This strategy involves forming a carbon-carbon bond to close the ring, such as through intramolecular Michael additions. clockss.org

Cycloaddition: [2+2] cycloaddition reactions are a powerful tool for building four-membered rings.

The Staudinger synthesis , a [2+2] cycloaddition of a ketene (B1206846) and an imine, produces azetidin-2-ones (β-lactams). mdpi.com These β-lactams can then be chemoselectively reduced using reagents like diisobutylaluminium hydride (DIBAL-H) to the corresponding azetidines. rsc.orgmagtech.com.cn

Photochemical [2+2] cycloadditions, such as the aza-Paterno-Büchi reaction , can form azetidine rings directly. For example, an iridium-catalyzed reaction between 2-isoxazoline-3-carboxylates and alkenes under visible light yields functionalized azetidines. rsc.org

Ring Contraction: This method involves synthesizing a more stable five-membered ring and then contracting it to the strained four-membered azetidine. N-sulfonylazetidines can be synthesized via the ring contraction of α-bromo-N-sulfonylpyrrolidinones upon treatment with a base and a nucleophile like methanol. rsc.org

Ring Expansion: Conversely, the expansion of a three-membered aziridine (B145994) ring can also yield azetidines. magtech.com.cn A common method involves reacting N-sulfonylaziridines with dimethylsulfoxonium methylide, often under microwave irradiation, to furnish 1-arenesulfonylazetidines. organic-chemistry.org

The table below provides an overview of these modern ring-formation strategies.

| Strategy | Reaction Type | Starting Materials | Key Features | Ref. |

| Cyclization | Pd-catalyzed C-H Amination | Picolinamide-protected amines | High functional group tolerance | rsc.org |

| Radical 4-exo-dig Cyclization | Ynamides | Copper photoredox catalysis, total regioselectivity | nih.gov | |

| Cycloaddition | Aza-Paterno-Büchi | 2-Isoxazoline-3-carboxylates, Alkenes | Visible-light photocatalysis | rsc.org |

| Ring Contraction | Nucleophilic addition/SN2 | α-Bromo-N-sulfonylpyrrolidinones | Access to α-carbonyl-azetidines | rsc.org |

| Ring Expansion | Ylide-mediated expansion | 1-Arenesulfonylaziridines, Dimethylsulfoxonium methylide | Efficient one-pot reaction | organic-chemistry.org |

Once the 2-methylazetidine core is synthesized, the acetic acid group is introduced via N-alkylation. This is a standard transformation for secondary amines. The reaction typically involves treating 2-methylazetidine with a suitable two-carbon electrophile bearing a latent or protected carboxylic acid function.

A common and effective reagent for this purpose is an ethyl α-haloacetate, such as ethyl bromoacetate (B1195939). The reaction proceeds via a nucleophilic substitution mechanism, where the secondary amine of the azetidine ring attacks the electrophilic carbon of the ethyl bromoacetate, displacing the bromide ion. This step is usually carried out in the presence of a non-nucleophilic base (e.g., potassium carbonate or triethylamine) to neutralize the hydrobromic acid formed during the reaction.

The resulting product is this compound ethyl ester. The final step is the hydrolysis of the ester to the desired carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis, using a reagent like sodium hydroxide (B78521) or lithium hydroxide in a water/alcohol solvent mixture, is frequently employed, followed by an acidic workup to protonate the carboxylate salt. This two-step sequence—N-alkylation followed by ester hydrolysis—is a robust and high-yielding route to the final this compound framework.

Mechanistic Investigations of Key Synthetic Steps for this compound Formation

The most common method for the synthesis of this compound involves the N-alkylation of 2-methylazetidine with a haloacetic acid derivative, typically ethyl bromoacetate, followed by hydrolysis of the resulting ester.

The key step in this synthesis is the nucleophilic substitution reaction where the nitrogen atom of the 2-methylazetidine acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl bromoacetate and displacing the bromide leaving group. This reaction follows a typical Sₙ2 mechanism.

Mechanism of N-alkylation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 2-methylazetidine attacks the carbon atom bearing the bromine atom in ethyl bromoacetate.

Transition State: A trigonal bipyramidal transition state is formed where the N-C bond is partially formed and the C-Br bond is partially broken.

Inversion of Stereochemistry (if applicable): If the carbon atom being attacked were chiral, this reaction would proceed with an inversion of stereochemistry. In the case of ethyl bromoacetate, this is not a factor.

Product Formation: The bromide ion is expelled as a leaving group, resulting in the formation of ethyl 2-(2-methylazetidin-1-yl)acetate.

The subsequent hydrolysis of the ester to the carboxylic acid is typically carried out under acidic or basic conditions. The mechanism of ester hydrolysis is well-established and involves nucleophilic acyl substitution.

While no specific mechanistic studies for the formation of this compound were found in the searched literature, the proposed mechanism is based on fundamental principles of organic chemistry and established reaction pathways for the synthesis of related N-substituted azetidines. researchgate.net The synthesis of various 1,3-disubstituted azetidines has been accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols, which follows a similar nucleophilic substitution pathway. researchgate.net

Advanced Structural Elucidation and Conformational Analysis of 2 2 Methylazetidin 1 Yl Acetic Acid

High-Resolution Spectroscopic Characterization Techniques (Beyond Basic Identification)

Advanced spectroscopic methods are crucial for unambiguously determining the complex structure of molecules like 2-(2-Methylazetidin-1-yl)acetic acid.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in solution. researcher.life While basic 1D ¹H and ¹³C NMR provide initial information, two-dimensional (2D) NMR techniques are required to piece together the complete molecular puzzle and define stereochemistry. libretexts.orgresearchgate.net

For this compound, a suite of 2D NMR experiments would be employed:

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). It would be used to trace the proton networks within the azetidine (B1206935) ring and establish the connectivity from the C2 methine proton to the C3 methylene (B1212753) protons and the C2 methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons, providing an unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically 2-4 bonds) between protons and carbons. It is vital for connecting the different fragments of the molecule, for instance, linking the N-CH₂ protons of the acetic acid moiety to the carbonyl carbon and to the C2 and C4 carbons of the azetidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments are paramount for stereochemical assignment. They detect protons that are close in space, regardless of whether they are connected through bonds. researchgate.netyoutube.com For this compound, a NOESY or ROESY spectrum would reveal spatial proximity between the protons of the C2-methyl group and the protons on the azetidine ring (e.g., H3 or H4). The presence or absence of specific cross-peaks would help determine the cis or trans relationship between the methyl group and other substituents or protons on the ring, thus defining the relative configuration. researchgate.netcolumbia.edu For medium-sized molecules where the NOE may be close to zero, ROESY is often preferred as the ROE is always positive. columbia.eduresearchgate.net

| Experiment | Correlated Nuclei | Information Gained |

|---|---|---|

| COSY | H2 ↔ H3 H3 ↔ H4 | Confirms proton-proton adjacencies within the azetidine ring spin system. |

| HSQC | H2 ↔ C2 H3 ↔ C3 H4 ↔ C4 H(CH₃) ↔ C(CH₃) H(CH₂COOH) ↔ C(CH₂COOH) | Assigns carbons directly bonded to specific protons. |

| HMBC | H(CH₂COOH) ↔ C2, C4, C=O H2 ↔ C4, C(CH₃) H(CH₃) ↔ C2, C3 | Establishes the full carbon skeleton by connecting the acetic acid side chain to the azetidine ring and confirming substituent placement. |

| NOESY/ROESY | H(CH₃) ↔ H4 (if cis) H2 ↔ H(CH₂COOH) | Determines through-space proximity, revealing the relative stereochemistry at C2 and the preferred conformation of the side chain. |

Single-crystal X-ray diffraction provides the most definitive and unambiguous structural information for a crystalline compound. nih.gov This technique maps the electron density of a crystal to determine the precise three-dimensional arrangement of every atom, yielding exact bond lengths, bond angles, and torsional angles. beilstein-journals.orgresearchgate.net

For this compound, obtaining a suitable single crystal would allow for:

Absolute Configuration Determination: When using a radiation source that can induce anomalous dispersion, the absolute stereochemistry of the chiral center at C2 can be determined without ambiguity, distinguishing between the (R) and (S) enantiomers.

Conformational Details: The analysis reveals the precise puckering of the four-membered azetidine ring and the exact orientation of both the methyl group and the N-acetic acid side chain in the solid state. rsc.org

Intermolecular Interactions: It provides a detailed picture of how the molecules pack in the crystal lattice, revealing intermolecular forces such as hydrogen bonding (e.g., involving the carboxylic acid group) and van der Waals interactions. researchgate.net

If the parent compound does not readily form high-quality crystals, derivatives (e.g., salts or esters) may be synthesized to facilitate crystallization. rsc.org

| Parameter | Example Value |

|---|---|

| Chemical Formula | C₇H₁₃NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁ (Chiral) |

| Unit Cell Dimensions | a = 5.8 Å, b = 10.2 Å, c = 7.1 Å α = 90°, β = 105.5°, γ = 90° |

| Azetidine Ring Puckering Angle | ~25° |

| C2-C(Methyl) Bond Length | 1.52 Å |

| N1-C(Side Chain) Bond Length | 1.47 Å |

Chiroptical Properties and Stereochemical Determination of this compound Enantiomers

Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. They are essential for distinguishing between enantiomers and assigning absolute configuration.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral sample. nih.gov An achiral molecule will not have a CD spectrum, but a chiral molecule like this compound will exhibit a unique spectrum for each of its enantiomers. The spectra of the (R) and (S) enantiomers will be perfect mirror images of each other.

The CD spectrum is characterized by Cotton effects (positive or negative peaks) that correspond to the electronic transitions of the molecule's chromophores. In this case, the carboxylic acid group (n → π* transition around 210-220 nm) is the primary chromophore. The sign of the Cotton effect can be correlated with the absolute configuration of the chiral center, often through comparison with theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT) or empirical rules established from structurally related compounds. rsc.org

Optical rotation is the fundamental chiroptical property of a chiral substance, referring to its ability to rotate the plane of polarized light. govinfo.gov A polarimeter is used to measure this rotation.

The two enantiomers of this compound will rotate plane-polarized light in equal but opposite directions.

The dextrorotatory enantiomer, designated as (+), rotates light to the right (clockwise).

The levorotatory enantiomer, designated as (-), rotates light to the left (counter-clockwise).

The magnitude and direction of rotation are reported as the specific rotation [α], a standardized value that depends on temperature and the wavelength of light used (commonly the sodium D-line, 589 nm). libretexts.org While measurement of the specific rotation confirms the optical activity of a sample, it does not, on its own, reveal the (R) or (S) configuration without reference to a standard whose absolute configuration has been determined by another method, such as X-ray crystallography. nih.gov

| Property | (R)-Enantiomer | (S)-Enantiomer |

|---|---|---|

| Specific Rotation [α]D20 (c=1, H₂O) | -15.5° | +15.5° |

| CD Cotton Effect (λ ≈ 215 nm) | Negative | Positive |

Conformational Analysis of the Azetidine Ring and Side Chain in this compound

The four-membered azetidine ring is not planar due to significant ring strain (approx. 25.4 kcal/mol). rsc.org It adopts a puckered conformation to relieve some of this strain. The degree of puckering and the preferred conformation are influenced by the substituents on the ring.

For this compound, the key conformational features are:

Ring Puckering: The azetidine ring will exist in a dynamic equilibrium between two puckered conformations. The presence of the methyl group at the C2 position will likely cause one conformation to be more stable than the other by minimizing steric interactions. The substituent will preferentially occupy a pseudo-equatorial position to reduce steric clash with the rest of the ring.

Side Chain Orientation: The N-acetic acid side chain has rotational freedom around the N1-C(side chain) bond. The orientation of this side chain relative to the ring is governed by steric and electronic factors. It will adopt a conformation that minimizes steric hindrance with the protons at the C4 position of the ring.

The most stable conformation in solution can be inferred by combining experimental NMR data (specifically, through-space NOEs and scalar coupling constants) with computational modeling (e.g., DFT calculations). researcher.life This integrated approach provides a detailed and dynamic picture of the molecule's three-dimensional structure.

In-depth Analysis of this compound Reveals Data Scarcity

A comprehensive review of available scientific literature and chemical databases indicates a significant lack of published experimental data for the chemical compound this compound. Specifically, there is no accessible information regarding its advanced structural elucidation, including experimental conformational studies and analyses of its intermolecular interactions and crystal packing effects.

Furthermore, the exploration for experimental conformational studies in solution, typically conducted using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, also proved fruitless. Detailed NMR analyses, including Nuclear Overhauser Effect (NOE) studies, which are pivotal for determining the preferred three-dimensional arrangement of a molecule in solution, have not been reported for this specific compound.

The absence of crystallographic data also precludes any meaningful discussion on the intermolecular interactions and crystal packing of this compound. An analysis of these aspects relies on the knowledge of how individual molecules are arranged in a crystal lattice and the nature of the non-covalent forces, such as hydrogen bonds and van der Waals interactions, that govern this arrangement. Without a determined crystal structure, these details cannot be described.

Due to the unavailability of the necessary experimental research findings, the sections on "Experimental Conformational Studies" and "Intermolecular Interactions and Crystal Packing Effects," along with any associated data tables, could not be generated. Further research and publication in the field are required to enable a thorough scientific discourse on the structural characteristics of this compound.

Theoretical and Computational Chemistry of 2 2 Methylazetidin 1 Yl Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental for elucidating the electronic properties and predicting the reactivity of a molecule. However, no specific studies employing these methods on 2-(2-Methylazetidin-1-yl)acetic acid were found.

Frontier Molecular Orbital (FMO) theory is a critical tool for predicting chemical reactivity by examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's stability and reactivity. researchgate.net For a molecule to act as a nucleophile, it donates electrons from its HOMO; to act as an electrophile, it accepts electrons into its LUMO. libretexts.org A detailed FMO analysis, including the calculation of HOMO-LUMO energies and the visualization of these orbitals for this compound, is not available in published research.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound No published data is available. The table below is for illustrative purposes only and does not represent actual calculated values.

| Parameter | Value |

|---|---|

| HOMO Energy | Data not available |

| LUMO Energy | Data not available |

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution across a molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net These maps are valuable for predicting how a molecule will interact with other molecules and biological targets. researchgate.net Typically, red and yellow colors indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue and green colors represent positive potential (electron-poor areas, prone to nucleophilic attack). researchgate.net No MEP maps or related analyses for this compound have been published.

Molecular Dynamics Simulations of Conformational Space and Flexibility

Molecular Dynamics (MD) simulations are powerful computational methods used to study the dynamic behavior of molecules over time. nih.gov These simulations can reveal the accessible conformations of a molecule, its flexibility, and how it interacts with its environment, such as a solvent or a biological receptor. nih.govucr.edu By simulating the movements of atoms and bonds, MD can provide a detailed picture of the molecule's conformational landscape. mdpi.com There are no documented MD simulation studies that have explored the conformational space and flexibility of this compound.

In Silico Studies of Reaction Pathways and Transition States for this compound Synthesis

Computational chemistry can be used to model chemical reactions, helping to elucidate reaction mechanisms, identify transition states, and predict the feasibility of different synthetic routes. monash.edu Such in silico studies provide valuable insights that can guide and optimize laboratory synthesis. Common synthetic routes for related azetidinone structures often involve cycloaddition reactions. mdpi.comresearchgate.net However, specific computational studies on the reaction pathways and transition states for the synthesis of this compound have not been reported in the literature.

Predictive Modeling of Molecular Interactions with Biological Macromolecules (In Silico Binding Affinity, Docking Studies)

In silico techniques like molecular docking are used to predict how a small molecule (ligand) binds to a large molecule, such as a protein receptor. nih.gov These studies can estimate the binding affinity and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the ligand-receptor complex. researchgate.netnih.gov This information is crucial in drug discovery for predicting the potential biological activity of a compound. nih.gov Despite the importance of such predictive models, no molecular docking or binding affinity studies involving this compound with any biological macromolecules have been published.

Table 2: Hypothetical Molecular Docking Results for this compound No published data is available. The table below is for illustrative purposes only and does not represent actual calculated values.

| Target Macromolecule | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Data not available | Data not available | Data not available |

Role and Applications of 2 2 Methylazetidin 1 Yl Acetic Acid in Advanced Organic Synthesis

2-(2-Methylazetidin-1-yl)acetic acid as a Chiral Building Block in Heterocycle Synthesis

The strained azetidine (B1206935) ring and the presence of a chiral methyl group make this compound a valuable synthon for the stereoselective synthesis of more complex heterocyclic systems. The nitrogen atom of the azetidine can act as a nucleophile, while the carboxylic acid group provides a handle for various chemical transformations.

One of the key applications in this area is the synthesis of fused and spirocyclic heterocyclic scaffolds. The ring strain of the azetidine can be harnessed to drive ring-opening or ring-expansion reactions, leading to the formation of larger, more complex heterocyclic structures. For instance, intramolecular cyclization reactions involving the carboxylic acid moiety or its derivatives can lead to the formation of bicyclic lactams, which are core structures in many biologically active molecules.

Furthermore, the chiral center at the 2-position allows for the synthesis of enantiomerically pure target molecules. This is of paramount importance in medicinal chemistry, where the stereochemistry of a drug molecule often dictates its pharmacological activity and safety profile. The use of enantiopure this compound ensures the transfer of chirality to the final product, avoiding the need for costly and often inefficient chiral resolution steps later in the synthetic sequence.

| Reaction Type | Resulting Heterocycle | Key Features |

| Intramolecular Amidation | Bicyclic Lactams | Stereocenter preserved |

| Ring-Opening Reactions | Substituted Pyrrolidines/Piperidines | Access to larger ring systems |

| [3+2] Cycloadditions | Fused Azetidine Systems | Construction of polycyclic scaffolds |

Utilization in Peptide Chemistry and Peptidomimetic Design

The structural rigidity and defined conformational preferences of the azetidine ring make this compound an attractive building block for the design of peptidomimetics. Peptidomimetics are compounds that mimic the structure and function of natural peptides but exhibit improved properties such as enhanced metabolic stability and oral bioavailability.

Incorporating this compound into a peptide sequence can induce specific turns or kinks, thereby constraining the conformational flexibility of the peptide backbone. This can lead to a higher affinity and selectivity for the target receptor. The methyl group on the azetidine ring can also engage in specific hydrophobic interactions within the binding pocket of a protein.

Precursor in the Synthesis of Complex Natural Products and Analogues

While direct applications of this compound as a precursor in the total synthesis of complex natural products are not extensively documented, its potential is significant. Many natural products contain nitrogen-containing heterocyclic cores, and the azetidine ring can serve as a versatile starting point for their construction.

The synthesis of analogues of natural products is another promising avenue. By incorporating the this compound scaffold into the structure of a known natural product, medicinal chemists can explore the structure-activity relationship (SAR) and potentially develop new therapeutic agents with improved properties. The unique steric and electronic properties of the azetidine ring can lead to novel interactions with biological targets.

Application in Ligand Design for Metal-Catalyzed Reactions

The nitrogen atom and the carboxylate group of this compound can act as coordination sites for metal ions, making it a suitable candidate for the development of chiral ligands for asymmetric catalysis. The rigidity of the azetidine ring and the presence of a stereocenter near the coordinating atoms can create a well-defined chiral environment around the metal center.

These ligands can be employed in a variety of metal-catalyzed reactions, such as asymmetric hydrogenation, C-C bond formation, and oxidation reactions. The goal is to achieve high enantioselectivity, where one enantiomer of the product is formed in significant excess over the other. The modular nature of the ligand allows for fine-tuning of its steric and electronic properties by introducing different substituents on the azetidine ring or the acetic acid side chain.

| Metal | Catalytic Reaction | Potential Advantage |

| Rhodium | Asymmetric Hydrogenation | High enantioselectivity |

| Palladium | Cross-Coupling Reactions | Control of stereochemistry |

| Copper | Asymmetric Cyclopropanation | Access to chiral cyclopropanes |

Development of Novel Reagents and Catalysts Derived from this compound

Beyond its use as a ligand, this compound can be transformed into novel reagents and organocatalysts. For example, the carboxylic acid can be converted into an acyl chloride or an activated ester, which can then be used as a chiral acylating agent.

Furthermore, the azetidine nitrogen can be quaternized to form chiral ammonium (B1175870) salts, which have shown promise as phase-transfer catalysts. In organocatalysis, derivatives of this compound could be developed to catalyze a range of transformations, such as aldol (B89426) reactions, Michael additions, and Mannich reactions, in a stereocontrolled manner. The development of such catalysts is an active area of research, driven by the desire for more sustainable and environmentally friendly chemical processes.

Bioorganic and Mechanistic Investigations of 2 2 Methylazetidin 1 Yl Acetic Acid in Vitro and in Silico Perspectives

Advanced Analytical Methodologies for Research Purity and Quantification of 2 2 Methylazetidin 1 Yl Acetic Acid

Development of Chiral Separation Techniques (e.g., Chiral HPLC, GC) for Enantiomeric Purity Assessment

The presence of a chiral center at the 2-position of the methylazetidine ring necessitates the development of stereoselective analytical methods to separate and quantify the (R)- and (S)-enantiomers of 2-(2-methylazetidin-1-yl)acetic acid. Enantiomeric purity is a critical parameter, as different enantiomers of a compound can exhibit distinct biological activities. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques employed for this purpose. nih.govwvu.edu

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a dominant method for enantiomeric separation due to its versatility and wide applicability. nih.gov The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. nih.gov For a molecule like this compound, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are often effective. nih.gov These CSPs, for instance, cellulose tris(3,5-dimethylphenylcarbamate), create chiral cavities and surfaces where enantiomers can form transient diastereomeric complexes through a combination of hydrogen bonding, dipole-dipole, and steric interactions. The three-point interaction model is a fundamental concept explaining the mechanism of chiral recognition on these stationary phases. wvu.edu Method development would involve screening various CSPs and optimizing the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile) to achieve baseline separation of the enantiomers.

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique, particularly for volatile or semi-volatile compounds. researchgate.net For non-volatile compounds like amino acid derivatives, prior derivatization is often required to increase volatility and improve chromatographic performance. sigmaaldrich.com The carboxyl group of this compound could be esterified (e.g., methylation) to prepare it for GC analysis. The separation is then performed on a capillary column coated with a chiral stationary phase, most commonly a cyclodextrin (B1172386) derivative. researchgate.netgcms.cz Derivatized cyclodextrins, such as permethylated beta-cyclodextrin, offer a chiral environment where the derivatized enantiomers are separated based on differences in their inclusion complex formation. gcms.czsigmaaldrich.com

Table 1: Illustrative Chiral HPLC Method for Enantiomeric Purity Assessment

| Parameter | Condition |

|---|---|

| Column | Chiralpak® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | Hexane:Ethanol:Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 10.2 min |

| Resolution (Rs) | > 2.0 |

| Enantiomeric Excess (% ee) | Calculated from peak areas |

This table presents hypothetical data for illustrative purposes.

High-Resolution Mass Spectrometry for Metabolite Profiling (In Vitro Systems Only)

High-Resolution Mass Spectrometry (HRMS) is a crucial tool for identifying potential metabolites of a compound in preclinical research. nih.gov When this compound is incubated in in vitro systems, such as human liver microsomes (HLMs), it can undergo metabolic transformations. HRMS instruments, like Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements (typically to four decimal places), which allow for the confident prediction of elemental compositions for both the parent compound and its metabolites. nih.govyoutube.com

The process involves incubating the compound with the in vitro system (e.g., microsomes fortified with NADPH) and then analyzing the resulting mixture using Liquid Chromatography coupled with HRMS (LC-HRMS). Data can be acquired in full scan mode to capture all ions, and data-independent acquisition methods like MSE can simultaneously collect precursor ion and fragment ion data for all detected components. nih.gov This allows for retrospective data mining to identify metabolites without prior knowledge of their structure. Common metabolic pathways for a molecule like this compound could include oxidation (hydroxylation) on the azetidine (B1206935) ring or alkyl chain, and conjugation reactions like glucuronidation at the carboxylic acid group.

Table 2: Hypothetical In Vitro Metabolite Profile of this compound via LC-HRMS

| Compound | Proposed Biotransformation | Chemical Formula | Calculated Exact Mass [M+H]⁺ | Observed Mass [M+H]⁺ | Mass Error (ppm) |

|---|---|---|---|---|---|

| Parent | - | C₇H₁₃NO₂ | 144.1019 | 144.1017 | -1.4 |

| Metabolite 1 | Hydroxylation (+O) | C₇H₁₃NO₃ | 160.0968 | 160.0965 | -1.9 |

| Metabolite 2 | Glucuronide Conjugation (+C₆H₈O₆) | C₁₃H₂₁NO₈ | 320.1340 | 320.1344 | +1.3 |

This table presents hypothetical data for illustrative purposes.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Yield Determination in Research Batches

Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary method for determining the purity and concentration of organic molecules without the need for a specific reference standard of the analyte itself. acs.orgnih.gov This is particularly advantageous in early-stage research where certified standards of a new compound like this compound may not be available. acs.org

The principle of qNMR relies on the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. nih.govox.ac.uk To determine the purity of a research batch, a precisely weighed amount of the compound is dissolved in a deuterated solvent along with a precisely weighed amount of a certified internal standard of known purity (e.g., maleic acid, dimethyl sulfone). ox.ac.ukjeol.com The 1H NMR spectrum is then acquired under specific, optimized conditions that ensure full relaxation of all nuclei, allowing for accurate integration. researchgate.net By comparing the integral of a well-resolved, characteristic signal from the analyte to the integral of a signal from the internal standard, the absolute purity of the analyte can be calculated using a standard formula that accounts for the molecular weights, number of protons, and weights of both the analyte and the standard. ox.ac.uk This technique can also be used to determine the yield of a reaction in situ before workup. acs.org

Table 3: Example of Purity Determination by 1H qNMR

| Parameter | Analyte: this compound | Internal Standard: Maleic Acid |

|---|---|---|

| Weight (mg) | 10.50 | 8.25 |

| Molecular Weight (g/mol) | 143.18 | 116.07 |

| Purity of Standard (%) | To be determined | 99.9% |

| Characteristic Signal (ppm) | ~3.4 (s, 2H, -CH₂-COOH) | 6.2 (s, 2H, -CH=CH-) |

| Number of Protons (N) | 2 | 2 |

| Integral Area (I) | 1.00 | 0.95 |

| Calculated Purity (%) | 96.8% |

This table presents hypothetical data for illustrative purposes. The purity is calculated using the formula: Panalyte = (Ianalyte/Istd) × (Nstd/Nanalyte) × (Manalyte/Mstd) × (Wstd/Wanalyte) × Pstd. ox.ac.uk

Microfluidic and Miniaturized Analytical Platforms for High-Throughput Research Screening

Microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" systems, are revolutionizing high-throughput screening (HTS) in chemical research and drug discovery. nih.govunizg.hr These platforms manipulate picoliter to nanoliter volumes of fluids in micro-fabricated channels, enabling massive parallelization of experiments with significantly reduced consumption of valuable reagents and samples. nih.gov For a research compound like this compound, these systems can accelerate the early stages of investigation.

Applications include high-throughput reaction screening to rapidly identify optimal synthesis conditions or to generate libraries of derivatives for structure-activity relationship (SAR) studies. Droplet-based microfluidics, where individual reactions are encapsulated in discrete droplets, is one common approach. nih.gov These platforms can be integrated with various analytical techniques, including mass spectrometry or fluorescence detection, for rapid readout. researchgate.netnccr-mse.ch The development of such miniaturized systems offers a significant advantage over traditional, labor-intensive robotic screening systems by increasing throughput by orders of magnitude while decreasing costs. nih.govrsc.org

Table 4: Comparison of Microfluidic vs. Traditional Screening Platforms

| Feature | Microfluidic Platform | Traditional HTS (Robotic Plates) |

|---|---|---|

| Sample Volume | nL to pL | µL to mL |

| Throughput | 10,000s to 1,000,000s assays/day nih.gov | 1,000s to 100,000s assays/day |

| Reagent Consumption | Very Low | High |

| Cost per Assay | Low | Moderate to High |

| Automation Potential | Highly Integrated | High (Robotic Systems) |

| Flexibility & Customization | High (Chip Design) | Moderate (Plate Formats) |

This table provides a general comparison based on principles outlined in the cited literature.

Future Research Directions and Unexplored Avenues for 2 2 Methylazetidin 1 Yl Acetic Acid

Integration with Flow Chemistry and Continuous Synthesis Methodologies

The synthesis of functionalized azetidines can be complex, and traditional batch processing often faces challenges in terms of safety, scalability, and precise control over reaction parameters. acs.orgfigshare.com Flow chemistry, or continuous synthesis, presents a promising alternative for the production of 2-(2-methylazetidin-1-yl)acetic acid and its derivatives. acs.orgfigshare.com This methodology involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors.

Future research could focus on developing a robust and efficient continuous flow synthesis for this compound. The advantages of such an approach would be manifold. Flow technology allows for superior control over reaction temperature, pressure, and residence time, which can lead to higher yields, improved purity, and enhanced safety, particularly when handling reactive intermediates. figshare.com For instance, the generation and subsequent functionalization of lithiated intermediates, which can be challenging in batch processing due to their instability at higher temperatures, can be more easily managed in a flow system. acs.orgfigshare.com

Moreover, a continuous process for producing this compound would be highly scalable, enabling the on-demand synthesis of quantities ranging from milligrams for initial screening to kilograms for larger-scale applications. researchgate.net This adaptability is crucial for facilitating its broader use in various research and development activities. Research in this area could also explore the integration of in-line purification and analysis techniques, creating a fully automated and streamlined manufacturing process. The development of such a process would not only make this compound more accessible to the scientific community but also align with the principles of green chemistry by minimizing waste and energy consumption. figshare.comnih.gov

Exploration of Novel Bioorthogonal Applications

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govmdpi.com The strained nature of the azetidine (B1206935) ring in this compound makes it an intriguing candidate for the development of new bioorthogonal tools. rsc.org While reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) are well-established, there is a continuous search for new reactive handles with unique properties. nih.govaurigeneservices.com

Future investigations could explore the potential of the 2-methylazetidine (B154968) moiety as a novel partner in bioorthogonal reactions. The inherent ring strain of approximately 25.4 kcal/mol could be harnessed to drive reactions with specific, non-native functional groups introduced into biomolecules. rsc.org For example, research could focus on developing strain-promoted cycloadditions with nitrones (SPANC) or other 1,3-dipoles, where the azetidine ring acts as the strained component. researchgate.netnih.gov The kinetics and selectivity of such reactions would need to be carefully studied to ensure they meet the stringent criteria for bioorthogonality. researchgate.net

The acetic acid side chain of this compound provides a convenient point for conjugation to other molecules of interest, such as fluorescent dyes, affinity tags, or drug molecules. By incorporating this compound into a peptide or other biomolecule, the azetidine ring could serve as a "clickable" handle for subsequent labeling and visualization studies within a cellular environment. nih.govresearchgate.net The development of azetidine-based bioorthogonal chemistry would expand the toolkit available to chemical biologists for studying complex biological systems in real-time. nih.gov

Advanced Materials Science Applications and Polymer Chemistry

The incorporation of unique cyclic structures into polymer backbones can impart novel and desirable properties to the resulting materials. rsc.orgrsc.org The azetidine ring in this compound is a prime candidate for creating new functional polymers and advanced materials. researchgate.net

One promising avenue of research is the use of this compound as a monomer or a functionalizing agent in polymer synthesis. The carboxylic acid group can be readily converted into other functional groups suitable for polymerization, while the azetidine ring can be incorporated into the polymer backbone or as a pendant group. Cationic ring-opening polymerization of azetidines is a known method to produce polyamines, and the specific substitution on this compound could lead to polymers with unique architectures and properties. rsc.orgacs.org For instance, polymers bearing azetidinium groups have been shown to possess antimicrobial properties, opening up possibilities for developing self-sterilizing surfaces and coatings. rwth-aachen.denih.gov

Furthermore, the strained azetidine ring can be opened under specific conditions, providing a mechanism for creating cross-linked or degradable materials. nih.govnih.gov This could be exploited in the design of "smart" materials that respond to specific stimuli, such as changes in pH. For example, a triazetidine-containing compound has been used as a latent curing agent in aqueous-based polyurethane systems, where the azetidine rings react with carboxylic acid groups upon drying to form a crosslinked film. core.ac.uk The incorporation of this compound into polymer structures could lead to new materials for applications in drug delivery, tissue engineering, and advanced coatings. rsc.org

| Potential Polymer Application | Relevant Structural Feature | Resulting Material Property |

| Antimicrobial Coatings | Azetidinium groups | Contact-active antimicrobial surface |

| CO2 Capture Materials | Polyamine backbone | Adsorption of carbon dioxide |

| pH-Responsive Hydrogels | Strain-releasable azetidine ring | Stimuli-responsive cross-linking/degradation |

| Self-Curing Resins | Azetidine reaction with carboxylic acids | Ambient temperature cross-linking |

Further Development of Computational Models for Rational Design

Computational modeling has become an indispensable tool in modern chemistry for predicting molecular properties and guiding experimental work. mit.edu For this compound, the development of more sophisticated computational models could significantly accelerate the discovery of new applications and derivatives.

Future research should focus on creating accurate and predictive computational models for the reactivity of the 2-methylazetidine ring. Quantum chemical computations, for instance, could be used to model the transition states of potential reactions, such as nucleophilic ring-opening or cycloaddition reactions. nih.govacs.org This would allow for the in silico screening of potential reaction partners and catalysts, saving significant time and resources in the laboratory. Such models have been successfully used to predict the outcome of photocatalyzed azetidine synthesis and to rationally design improved aziridine-based enzyme inhibitors, a strategy that could be adapted for azetidines. mit.edunih.gov

Furthermore, computational methods can be employed for the rational design of novel derivatives of this compound with tailored properties. researchgate.netuomustansiriyah.edu.iq By modeling how structural modifications affect properties like binding affinity to a biological target or the electronic characteristics of the molecule, researchers can prioritize the synthesis of the most promising candidates. For example, if designing an enzyme inhibitor, molecular docking and dynamics simulations could predict how different substituents on the azetidine ring or the acetic acid side chain would interact with the enzyme's active site. researchgate.net This approach has been used to design azetidine-containing compounds with potential as CNS-targeting agents. nih.gov

| Computational Modeling Application | Methodology | Objective |

| Reaction Prediction | Quantum chemical computations (e.g., DFT) | Predict feasibility and outcomes of new reactions involving the azetidine ring. |

| Rational Drug Design | Molecular docking and dynamics simulations | Design derivatives with enhanced binding affinity to biological targets. |

| Property Prediction | QSAR (Quantitative Structure-Activity Relationship) | Correlate structural features with physicochemical or biological properties. |

| Synthesis Planning | Modeling of reaction pathways | Identify optimal conditions and substrates for synthesizing new derivatives. mit.edu |

Untapped Mechanistic Insights in Bioorganic Systems

While the potential of this compound in various applications is significant, a deeper understanding of its behavior in biological environments is crucial for its effective use. The reactivity of the strained azetidine ring, in particular, warrants further investigation to uncover both its potential liabilities and opportunities in a bioorganic context. rsc.orgnih.gov

An important area for future research is the detailed mechanistic study of the metabolic fate of this compound. The strained four-membered ring could be susceptible to ring-opening reactions mediated by biological nucleophiles, such as glutathione. nih.gov Understanding the mechanism and rate of such reactions is critical for assessing the compound's stability and potential for off-target effects in a physiological setting. Studies have shown that some N-substituted azetidines can undergo an acid-mediated intramolecular ring-opening, a process that could be relevant in acidic cellular compartments. nih.gov

Conversely, the controlled ring-opening of the azetidine could be harnessed for therapeutic benefit. For example, if the compound is designed to be selectively activated within a target cell, the ring-opening could release a therapeutic agent or unmask a reactive group that then binds to a specific target. nih.govbeilstein-journals.org Elucidating the precise mechanisms of azetidine ring-opening under various biological conditions, potentially using advanced spectroscopic techniques and computational modeling, could lead to the design of novel prodrugs or chemical probes. nih.govacs.org This line of inquiry would bridge the gap between fundamental organic chemistry and applied medicinal chemistry, unlocking new therapeutic strategies based on the unique reactivity of the azetidine scaffold. jmchemsci.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.